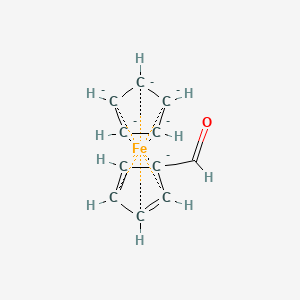

Ferrocene carboxyaldehyde

Description

BenchChem offers high-quality Ferrocene carboxyaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ferrocene carboxyaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H10FeO-6 |

|---|---|

Molecular Weight |

214.04 g/mol |

IUPAC Name |

cyclopenta-2,4-diene-1-carbaldehyde;cyclopentane;iron |

InChI |

InChI=1S/C6H5O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5H;1-5H;/q-1;-5; |

InChI Key |

QFJDGKGSGIWJEZ-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C=O.[Fe] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ferrocene Carboxaldehyde: Properties, Synthesis, and Applications

Introduction

Since its discovery, ferrocene, with its unique "sandwich" structure of an iron atom between two cyclopentadienyl (Cp) rings, has launched a new era in organometallic chemistry.[1][2] Its derivatives are noted for their thermal stability, reversible redox behavior, and broad utility.[3] Among these, Ferrocene Carboxaldehyde, (C₅H₅)Fe(C₅H₄CHO), stands out as a pivotal precursor for a vast array of more complex molecules.[4] This guide provides an in-depth analysis of its core properties, synthesis, reactivity, and applications, tailored for professionals in research and drug development.

Part 1: Core Physicochemical and Spectroscopic Properties

Ferrocene carboxaldehyde is an orange to reddish-brown, air-stable crystalline solid.[4][5][6][7] This stability, coupled with its solubility in common organic solvents, makes it a highly practical reagent in synthetic workflows.[4] The presence of the electron-withdrawing formyl group on one of the cyclopentadienyl rings significantly influences its electronic properties and reactivity.

Physical and Spectroscopic Data

A summary of the essential physicochemical and spectroscopic data for ferrocene carboxaldehyde is presented below. This data is critical for characterization and quality control in a research setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀FeO | [4][8] |

| Molecular Weight | 214.04 g/mol | [4][6][8] |

| Appearance | Orange to red crystalline solid | [4][5][7] |

| Melting Point | 118-124 °C | [4][5][8][9] |

| Solubility | Soluble in organic solvents (e.g., CH₂Cl₂, CHCl₃); Insoluble in water. | [4][5] |

| ¹H NMR (CDCl₃) | δ ~9.9 (s, 1H, CHO), ~4.8 (t, 2H, subst. Cp), ~4.6 (t, 2H, subst. Cp), ~4.2 (s, 5H, unsubst. Cp) | [9][10] |

| ¹³C NMR (CDCl₃) | δ ~193 (CHO), ~83 (ipso-C on subst. Cp), ~73, ~71 (subst. Cp), ~70 (unsubst. Cp) | [9][11] |

| IR (KBr, cm⁻¹) | ν(C=O) ~1670-1698 cm⁻¹; ν(C-H, ferrocene) ~3096, 1106, 1004, 819 cm⁻¹ | [4][12] |

Causality Insight: The carbonyl (C=O) stretching frequency in the IR spectrum is notably lower than that of benzaldehyde (~1704 cm⁻¹), indicating significant electronic communication between the electron-rich ferrocenyl group and the aldehyde.[4] This donation of electron density from the ferrocene moiety reduces the double-bond character of the carbonyl group.

Part 2: Synthesis and Mechanism

The primary and most efficient method for synthesizing ferrocene carboxaldehyde is the Vilsmeier-Haack reaction .[4][13] This reaction introduces a formyl group onto an electron-rich aromatic ring, and the highly electron-rich nature of the ferrocene Cp rings makes them ideal substrates.[14]

The Vilsmeier-Haack Reaction Workflow

The process involves the in-situ formation of the electrophilic Vilsmeier reagent, chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[13] This reagent then undergoes an electrophilic aromatic substitution with ferrocene.

Diagram: Vilsmeier-Haack Synthesis of Ferrocene Carboxaldehyde

Caption: Workflow for the Vilsmeier-Haack formylation of ferrocene.

Step-by-Step Experimental Protocol

This protocol is a self-validating system based on established literature procedures.[12][15]

-

Reagent Activation: In a dry, three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) to below 10°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains low.[15] Continue stirring for 30 minutes after addition to ensure complete formation of the electrophilic chloroiminium salt.

-

Expertise Insight: This step is exothermic and moisture-sensitive. Maintaining a low temperature and inert atmosphere is critical to prevent degradation of the reagent and unwanted side reactions.

-

-

Electrophilic Substitution: Slowly add solid ferrocene in portions to the reaction mixture.

-

Reaction Progression: Remove the cooling bath and warm the mixture to 40-60°C.[12] The reaction is typically complete within 1-2 hours, monitored by TLC.

-

Hydrolysis (Workup): Cool the resulting solution to room temperature and carefully pour it into a beaker of ice water. This hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., NaOH or KOH solution) to a pH of 6-7.[12] Extract the product into an organic solvent like dichloromethane.

-

Purification: Wash the combined organic extracts with water, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., heptane/CH₂Cl₂) or sublimation.[5]

Part 3: Chemical Reactivity and Synthetic Utility

The reactivity of ferrocene carboxaldehyde is a rich combination of aldehyde chemistry and the unique properties of the ferrocene scaffold.[4]

Reactions at the Aldehyde Functional Group

The formyl group is a versatile handle for a wide range of chemical transformations.

-

Condensation to Imines (Schiff Bases): It readily condenses with primary amines to form ferrocenyl imines.[4] This reaction is a cornerstone for synthesizing ligands for catalysis and molecules with significant biological activity.[3]

-

Reduction: The aldehyde can be easily reduced to the corresponding alcohol, ferrocenylmethanol, using standard hydride reagents.[4]

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into vinylferrocene and its derivatives, important monomers for redox-active polymers.[4]

-

Multicomponent Reactions (MCRs): Ferrocene carboxaldehyde is an effective component in MCRs, such as the Biginelli condensation, to rapidly build complex heterocyclic ferrocene derivatives.[16]

Diagram: Key Reactions of the Aldehyde Group

Caption: Versatile transformations of the formyl group.

Electrochemistry of the Ferrocene Moiety

A defining characteristic of ferrocene and its derivatives is their reversible one-electron redox chemistry.[17][18] The iron center can be oxidized from Fe(II) to the Fe(III) state, forming the ferrocenium cation.

Fe(II)(C₅H₅)(C₅H₄CHO) ⇌ [Fe(III)(C₅H₅)(C₅H₄CHO)]⁺ + e⁻

-

Trustworthiness Insight: The aldehyde group is electron-withdrawing, which makes the ferrocene core less electron-rich. Consequently, the oxidation of ferrocene carboxaldehyde occurs at a more positive potential compared to unsubstituted ferrocene. This predictable electronic effect allows for the fine-tuning of redox potentials in materials and sensors.

Part 4: Applications in Drug Development and Materials Science

The unique combination of a stable, three-dimensional structure, low toxicity, and redox activity makes ferrocene-based compounds highly attractive for various applications.

-

Drug Development: Ferrocene derivatives have demonstrated significant potential as anticancer, antimicrobial, and antimalarial agents.[3] The ferrocenyl group can enhance lipophilicity, aiding cell membrane transport, and its redox activity can induce oxidative stress within target cells. Ferrocene carboxaldehyde serves as a key starting material for many of these bioactive conjugates.[5][19] For instance, Schiff bases derived from it have been shown to exhibit potent anticancer activity, sometimes exceeding that of cisplatin.[3]

-

Materials Science & Catalysis: Ferrocene carboxaldehyde is a building block for redox-active polymers, non-linear optical materials, and electrochemical sensors.[3][20] Its derivatives are also used to synthesize chiral ligands for asymmetric catalysis, which is crucial for producing enantiomerically pure fine chemicals and pharmaceuticals.[21] The ability to functionalize the aldehyde group allows for the covalent attachment of the ferrocene unit to polymer backbones or sensor surfaces.

References

-

Ferrocenecarboxaldehyde - Wikipedia. Wikipedia. [Link]

-

Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review. (2024). Biomedical & Pharmacology Journal. [Link]

-

Ferrocenecarboxaldehyde | C11H10FeO | CID 15205657. PubChem, National Institutes of Health. [Link]

-

Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects. (2023). Molecules. [Link]

-

Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review. (2024). ResearchGate. [Link]

-

Exploring the Applications of Ferrocene Derivatives in Material Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Ferrocenecarboxaldehyde - Spectra. SpectraBase. [Link]

-

SYNTHESIS OF SOME FERROCENE DERIVATIVES. (2024). American Journal of Technology and Applied Sciences. [Link]

-

HARNESSING FERROCENECARBOXALDEHYDE IN MULTICOMPONENT REACTIONS FOR THE SYNTHESIS OF BIOACTIVE HETEROCYCLIC FERROCENES. (2024). Journal of Chemistry and Technologies. [Link]

-

Method for the Synthesis of Ferrocenylhydrazine and Its Properties and Reactivity. (2023). Organometallics. [Link]

-

Ferrocene, carboxy-. Organic Syntheses. [Link]

-

The electrochemistry of some ferrocene derivatives: Redox potential and substituent effects. (2003). ResearchGate. [Link]

-

Electrochemistry characterization of ferrocene/ferricenium redox couple at glassycarbon electrode. (2014). ResearchGate. [Link]

-

An Efficient Asymmetric Synthesis of 2-Substituted Ferrocenecarboxaldehydes. (1997). The Journal of Organic Chemistry. [Link]

-

Potential application of metallacarboranes as an internal reference: an electrochemical comparative study to ferrocene. (2022). Chemical Communications. [Link]

-

FERROCENE I Some Important Chemical Reactions I Lec-25. (2023). YouTube. [Link]

- Method for preparing ferrocenecarboxaldehyde. (2013).

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. (2013). Growing Science. [Link]

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ferrocenecarboxaldehyde - Wikipedia [en.wikipedia.org]

- 5. Ferrocenecarboxaldehyde | 12093-10-6 [chemicalbook.com]

- 6. Ferrocenecarboxaldehyde | C11H10FeO | CID 15205657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. strem.com [strem.com]

- 8. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 9. Page loading... [guidechem.com]

- 10. Ferrocenecarboxaldehyde(12093-10-6) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. CN103145768A - Method for preparing ferrocenecarboxaldehyde - Google Patents [patents.google.com]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. growingscience.com [growingscience.com]

- 16. HARNESSING FERROCENECARBOXALDEHYDE IN MULTICOMPONENT REACTIONS FOR THE SYNTHESIS OF BIOACTIVE HETEROCYCLIC FERROCENES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. CAS 12093-10-6: Ferrocenecarboxaldehyde | CymitQuimica [cymitquimica.com]

- 20. Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 21. nbinno.com [nbinno.com]

Ferrocene carboxyaldehyde chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of Ferrocene Carboxaldehyde

Introduction

Since its serendipitous discovery in 1951, ferrocene, Fe(C₅H₅)₂, has become a cornerstone of modern organometallic chemistry.[1][2] Its iconic "sandwich" structure, where an iron atom is nested between two parallel cyclopentadienyl (Cp) rings, defied conventional bonding theories of the time and catalyzed the development of a new field dedicated to understanding metal-carbon bonds.[1] The remarkable stability of the ferrocene scaffold, coupled with its rich and diverse reactivity, has made it a foundational building block in various scientific disciplines.[3]

Among its myriad derivatives, ferrocene carboxaldehyde, (C₅H₅)Fe(C₅H₄CHO), stands out as a particularly versatile and important compound.[4][5] This orange, air-stable solid is not merely a functionalized ferrocene; it is a critical synthetic precursor to a vast array of more complex molecules.[4][5] The introduction of the electron-withdrawing carboxaldehyde group onto the ferrocene core modulates its electronic properties and provides a reactive handle for further chemical transformations. This guide offers an in-depth exploration of the molecular structure, the nuanced nature of the chemical bonding, and the key chemical properties of ferrocene carboxaldehyde, providing a foundational understanding for researchers in materials science, catalysis, and drug development.[3][5][6]

Molecular Structure and Geometry

The fundamental architecture of ferrocene carboxaldehyde is that of the parent ferrocene: a central iron(II) ion coordinated to two cyclopentadienyl rings in a sandwich arrangement.[1][4] One of these rings is covalently modified with a formyl (–CHO) functional group.

X-ray crystallographic studies reveal precise details about its solid-state geometry. In its ordered, low-temperature orthorhombic phase, the two cyclopentadienyl rings adopt a nearly eclipsed conformation.[7] A key structural feature is that the aldehyde group lies almost perfectly coplanar with the cyclopentadienyl ring to which it is attached.[4][7] This planarity is crucial as it maximizes π-orbital overlap, allowing for electronic communication between the formyl group and the ferrocenyl core, a concept we will explore in the bonding section.

Below is a summary of key structural parameters for the ferrocene core, which provides a baseline for understanding the substituted derivative.

| Parameter | Typical Value | Source |

| Fe–C Bond Distance | 2.04 Å | [1] |

| C–C Bond Distance (in Cp ring) | 1.40 Å | [1] |

| Crystal System (Low Temp.) | Orthorhombic | [7] |

| Space Group (Low Temp.) | P2₁2₁2₁ | [7] |

Between 44°C and its melting point of ~123°C, ferrocene carboxaldehyde exhibits an unusual mesophase, which is an orientationally disordered molecular crystal with a face-centered cubic (f.c.c.) lattice.[8] This indicates significant molecular motion in the solid state below the melting point.

Caption: Chemical structure of ferrocene carboxaldehyde.

The Nature of Bonding: A Molecular Orbital Perspective

The stability and structure of ferrocene and its derivatives cannot be explained by simple ionic or covalent bonding models. A molecular orbital (MO) approach is necessary to accurately describe the interaction between the iron center and the cyclopentadienyl ligands.[9][10][11]

-

Ligand Orbitals: Each cyclopentadienyl anion (Cp⁻) is an aromatic system with six π-electrons.[1] Its five p-orbitals combine to form five π-molecular orbitals: a low-energy, fully symmetric a₁ orbital; a degenerate pair of bonding e₁ orbitals; and a higher-energy, degenerate pair of antibonding e₂ orbitals.[11][12]

-

Symmetry-Adapted Ligand Orbitals (SALCs): In the ferrocene molecule, the MOs of the two individual Cp⁻ ligands are combined to form symmetry-adapted linear combinations (SALCs). These SALCs are classified based on their symmetry with respect to the center of the molecule as either gerade (g, symmetric) or ungerade (u, antisymmetric).[10][11]

-

Metal-Ligand Interaction: The valence atomic orbitals of the central Fe²⁺ atom (3d, 4s, 4p) also possess specific symmetries. Bonding occurs when the metal's atomic orbitals overlap effectively with ligand SALCs of matching symmetry.[11][12] The most significant interactions are:

-

e₁g interaction: A strong bonding interaction occurs between the filled e₁g ligand SALCs and the empty dₓz and dᵧz orbitals of the iron atom. This represents a significant donation of electron density from the ligands to the metal.[13]

-

a₁g interaction: The a₁g ligand SALC overlaps with the metal's d₂² orbital.

-

e₂g interaction: This is a crucial back-bonding interaction where the filled dxy and dx²-y² orbitals of the iron donate electron density back into the empty, antibonding e₂g* ligand SALCs.

-

This combination of ligand-to-metal donation and metal-to-ligand back-donation creates a strong, delocalized covalent bond that accounts for ferrocene's high stability. The resulting complex has 18 valence electrons (6 from Fe²⁺ and 12 from the two Cp⁻ rings), satisfying the stable 18-electron rule.[1]

Caption: Simplified MO diagram for ferrocene bonding.

Electronic Influence of the Carboxaldehyde Group

The carboxaldehyde (–CHO) group is a moderately electron-withdrawing substituent due to the electronegativity of the oxygen atom. Its presence on one of the Cp rings perturbs the electronic structure of the ferrocene core. This has two key consequences:

-

Redox Potential: The electron-withdrawing nature of the –CHO group makes the ferrocene unit more electron-poor. As a result, it is more difficult to oxidize the Fe(II) center to Fe(III) compared to unsubstituted ferrocene. This is experimentally observed as an anodic shift in its cyclic voltammogram.

-

Spectroscopic Properties: The electronic communication between the aldehyde and the Cp ring is evident in its infrared (IR) spectrum. Ferrocene carboxaldehyde exhibits its carbonyl (C=O) stretching frequency (νCO) at a relatively low value of ~1670 cm⁻¹.[4] This is significantly lower than that of benzaldehyde (~1704 cm⁻¹), indicating that conjugation with the electron-rich ferrocenyl group weakens the C=O double bond.[4]

Synthesis and Reactivity

Synthesis: The Vilsmeier-Haack Reaction

The most common and efficient method for preparing ferrocene carboxaldehyde is the Vilsmeier-Haack formylation of ferrocene.[4] This reaction involves treating ferrocene with a Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[4][14]

The reaction is typically performed under mild conditions and proceeds with high yield. A notable feature of this reaction is that it is highly selective for mono-formylation; diformylation of both rings does not readily occur under standard conditions.[4]

Caption: Workflow for the Vilsmeier-Haack synthesis.

Reactivity

Ferrocene carboxaldehyde is a bifunctional molecule, exhibiting reactivity characteristic of both aromatic aldehydes and the ferrocene scaffold itself.

-

Reactions of the Aldehyde Group: The formyl group undergoes all the typical reactions of an aldehyde.[4] This chemical versatility makes it an invaluable starting material.[5]

-

Condensation: It reacts with primary amines to form ferrocenyl imines (Schiff bases), which are important ligands and synthetic intermediates.[3][4]

-

Wittig Reaction: Treatment with Wittig reagents converts the aldehyde into vinylferrocene and its derivatives.[4]

-

Reduction: It can be readily reduced to the corresponding alcohol, ferrocenylmethanol, using standard reducing agents like sodium borohydride (NaBH₄).[4]

-

-

Reactions involving the Ferrocene Core:

-

Electrophilic Substitution: The electron-withdrawing aldehyde group deactivates the Cp rings towards further electrophilic substitution compared to the highly reactive parent ferrocene.

-

ortho-Lithiation: The aldehyde can act as a directing group, allowing for selective deprotonation (lithiation) at the position adjacent to it on the Cp ring.[15] This provides a powerful route to 1,2-disubstituted ferrocene derivatives with planar chirality, which are highly sought-after as ligands in asymmetric catalysis.[15]

-

Redox Chemistry: Like all ferrocenes, the molecule is electroactive and can be reversibly oxidized to the corresponding ferrocenium cation.[4]

-

Spectroscopic Characterization

The structure of ferrocene carboxaldehyde is routinely confirmed using a combination of spectroscopic techniques.

| Technique | Key Feature | Observation | Source(s) |

| IR Spectroscopy | C=O Stretch (νCO) | Strong absorption band at ~1670 cm⁻¹ | [4] |

| Ferrocene C-H Stretch | Bands around 3100 cm⁻¹ | [14] | |

| ¹H NMR | Aldehyde Proton | Singlet, ~10 ppm | |

| Unsubstituted Cp Ring | Singlet, ~4.2 ppm | [15] | |

| Substituted Cp Ring | Two multiplets (2H each), ~4.5-4.8 ppm | [15] | |

| ¹³C NMR | Carbonyl Carbon | Signal > 190 ppm | [16] |

| Unsubstituted Cp Carbon | Single resonance ~69 ppm | [16] | |

| Substituted Cp Carbons | Multiple distinct resonances | [16] | |

| UV-Vis | π → π* transitions | λmax ~314 nm (in aqueous DMF) | [17] |

Applications in Research and Drug Development

The unique combination of a stable, redox-active organometallic core and a reactive organic functional group makes ferrocene carboxaldehyde a valuable platform molecule.

-

Synthetic Building Block: It serves as the primary entry point for synthesizing a wide range of ferrocene derivatives, including chiral phosphine ligands for catalysis, redox-active polymers, and advanced materials.[5][15][18]

-

Medicinal Chemistry: Ferrocene is an attractive scaffold in drug design due to its stability, low toxicity, and lipophilicity, which can aid in cell membrane transport.[19][20][21] Its ability to generate reactive oxygen species upon oxidation to the ferrocenium ion is also being explored for anticancer therapies.[6] Ferrocene carboxaldehyde is a common starting material for creating ferrocene-containing drug candidates, such as ferrocene-Schiff base complexes and other hybrids, which have shown promise as anticancer, antibacterial, and antimalarial agents.[3][6][20]

Conclusion

Ferrocene carboxaldehyde is far more than a simple derivative of a famous organometallic compound. Its structure is a masterful blend of the robust and electronically unique ferrocene sandwich unit with the versatile reactivity of an aldehyde. The bonding is a sophisticated interplay of orbital interactions that results in a stable 18-electron system, whose properties are finely tuned by the electron-withdrawing formyl group. This unique combination of stability, predictable reactivity, and tunable redox behavior cements its status as an indispensable tool for chemists and materials scientists, paving the way for innovations in catalysis, polymer science, and the development of novel metallodrugs.

References

-

Wikipedia. Ferrocenecarboxaldehyde. [Link]

-

Daniel, M. F., Leadbetter, A. J., & Meads, R. E. (1981). Structure of the two crystal phases of ferrocene carboxaldehyde. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. [Link]

-

Riant, O., Samuel, O., & Kagan, H. B. (1997). An Efficient Asymmetric Synthesis of 2-Substituted Ferrocenecarboxaldehydes. The Journal of Organic Chemistry. [Link]

-

Open Access Journals. Systematic Approach for the Bonding in Ferrocene. [Link]

-

Frenking, G., & Fröhlich, N. (2000). Structures, Metal−Ligand Bond Strength, and Bonding Analysis of Ferrocene Derivatives with Group-15 Heteroligands Fe(η5-E5)2 and FeCp(η5-E5) (E = N, P, As, Sb). A Theoretical Study. Organometallics. [Link]

-

Wikipedia. Ferrocene. [Link]

-

National Center for Biotechnology Information. Ferrocenecarboxyaldehyde. PubChem Compound Summary for CID 15184314. [Link]

-

Srogl, J., et al. (2023). Method for the Synthesis of Ferrocenylhydrazine and Its Properties and Reactivity. Organometallics. [Link]

- Google Patents. Method for preparing ferrocenecarboxaldehyde. CN103145768A.

-

Scribd. Molecular Orbitals and Symmetry in Ferrocene. [Link]

-

Dahl, J. P., & Ballhausen, C. J. (1961). The Electronic Structure of Ferrocene. Matematisk-fysiske Meddelelser. [Link]

-

Britannica. Ferrocene. [Link]

-

SciSpace. Molecular Mechanics and Quantum Chemistry Study of Ferrocene and Nickelocene. [Link]

-

Chemistry LibreTexts. Ferrocene and other Metallocenes. [Link]

-

The Electronic Structure of Ferrocene (PDF). [Link]

-

Khan, M., et al. (2023). Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects. Molecules. [Link]

-

LookChem. Ferrocene-2-carboxaldehyde. [Link]

-

Applications of Ferrocene in Medicinal Chemistry (Presentation). [Link]

-

Jagdale, D., et al. (2024). Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review. Biomedical and Pharmacology Journal. [Link]

-

Daniel, M. F., et al. (1978). Structure of the ferrocene carboxaldehyde mesophase by X-ray diffraction and Mössbauer spectroscopy. Journal of the Chemical Society, Faraday Transactions 2. [Link]

-

ResearchGate. Isomeric structures of the ferrocenecarboxaldehyde derivatives. [Link]

-

Ahumada, G., et al. (2013). Two substrates, three products: Reactions between ferrocene-carboxaldehyde and dioxaphospholene, characterization and crystal structures of oxygenated C3- and C4-chain-containing ferrocenes. ResearchGate. [Link]

-

Ornelas, C. (2011). Application of ferrocene and its derivatives in cancer research. New Journal of Chemistry. [Link]

-

N'Da, D. D., et al. (2022). Ferrocene-Based Hybrid Drugs as Potential Anticancer and Antibacterial Therapeutic Agents for Incorporation into Nanocarriers: In Silico, In Vitro, Molecular Docking Evaluations. Molecules. [Link]

-

Liu, Y. (2011). Potential Applications of Ferrocene as a Structural Feature in Antioxidants. ResearchGate. [Link]

Sources

- 1. Ferrocene - Wikipedia [en.wikipedia.org]

- 2. Ferrocene | Organic Chemistry, Cyclopentadienyl, Sandmeyer Reaction | Britannica [britannica.com]

- 3. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ferrocenecarboxaldehyde - Wikipedia [en.wikipedia.org]

- 5. CAS 12093-10-6: Ferrocenecarboxaldehyde | CymitQuimica [cymitquimica.com]

- 6. Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Structure of the two crystal phases of ferrocene carboxaldehyde - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Structure of the ferrocene carboxaldehyde mesophase by X-ray diffraction and Mössbauer spectroscopy - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. rroij.com [rroij.com]

- 10. scribd.com [scribd.com]

- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CN103145768A - Method for preparing ferrocenecarboxaldehyde - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Ferrocenecarboxaldehyde(12093-10-6) 13C NMR [m.chemicalbook.com]

- 17. Ferrocenecarboxaldehyde | 12093-10-6 [chemicalbook.com]

- 18. scbt.com [scbt.com]

- 19. chem.tamu.edu [chem.tamu.edu]

- 20. Ferrocene-Based Hybrid Drugs as Potential Anticancer and Antibacterial Therapeutic Agents for Incorporation into Nanocarriers: In Silico, In Vitro, Molecular Docking Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Discovery and history of formylferrocene

An In-depth Technical Guide to the Discovery and History of Formylferrocene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of formylferrocene, a key derivative of the archetypal sandwich compound, ferrocene. It delves into the historical context of its parent molecule's discovery, details the primary synthetic methodologies for its preparation with a focus on the Vilsmeier-Haack reaction, outlines rigorous characterization techniques, and explores its significance as a versatile precursor in the synthesis of advanced materials and pharmaceutically relevant molecules. This document is intended to serve as a foundational resource, blending historical perspective with practical, field-proven insights and detailed experimental protocols.

The Dawn of a New Era: The Serendipitous Discovery of Ferrocene

The story of formylferrocene begins with the landmark discovery of its parent, ferrocene [Fe(η⁵-C₅H₅)₂]. In 1951, Peter L. Pauson and his student Thomas J. Kealy at Duquesne University were attempting to synthesize fulvalene through the reaction of cyclopentadienyl magnesium bromide with ferric chloride.[1][2] Instead of the anticipated C-C bond formation, they isolated a remarkably stable, orange, crystalline solid with the formula C₁₀H₁₀Fe.[1][3] Almost simultaneously, Miller, Tebboth, and Tremaine independently synthesized the same compound.[2]

This unexpected stability puzzled the scientific community and defied existing bonding theories.[2] The initial proposed structure was incorrect.[3] The true "sandwich" structure, with an iron(II) ion nestled between two parallel cyclopentadienyl (Cp) rings, was independently proposed and confirmed shortly after by Geoffrey Wilkinson, R. B. Woodward, and Ernst Otto Fischer.[4] This discovery not only solved the structural puzzle but also laid the foundation for the burgeoning field of organometallic chemistry.[2] Wilkinson and Fischer were jointly awarded the Nobel Prize in Chemistry in 1973 for their pioneering work on these "sandwich compounds".[2][4] The aromatic character of the cyclopentadienyl rings in ferrocene, a key to its reactivity, was confirmed by Woodward and Wilkinson when they successfully performed a Friedel-Crafts acetylation—a reaction characteristic of aromatic systems.[4] This reactivity is the gateway to a vast array of derivatives, including the synthetically crucial formylferrocene.

Historical Context: Key Figures and Timeline

Caption: Timeline of the discovery of ferrocene and its subsequent formylation.

Synthesis of Formylferrocene: Methodologies and Mechanistic Insights

The electron-rich nature of the cyclopentadienyl rings makes ferrocene highly susceptible to electrophilic aromatic substitution. Formylation, the introduction of a formyl group (-CHO), is a cornerstone reaction that transforms the stable ferrocene core into a versatile building block.

The Vilsmeier-Haack Reaction: The Principal Route

The most common and effective method for synthesizing formylferrocene is the Vilsmeier-Haack reaction.[5][6] This reaction employs a Vilsmeier reagent, a chloroiminium salt, which acts as a mild electrophile to formylate electron-rich aromatic compounds.[7]

Causality Behind Experimental Choices:

-

Reagents: N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are used to generate the Vilsmeier reagent in situ. DMF serves as both a solvent and the source of the formyl group, while POCl₃ is the activating agent.[6][7]

-

Electrophilicity: The Vilsmeier reagent is a weaker electrophile compared to the acylium cations generated in traditional Friedel-Crafts reactions. This is advantageous as it prevents over-reaction and decomposition of the sensitive ferrocene moiety, leading to clean mono-formylation.

-

Work-up: The reaction initially produces an iminium salt intermediate. Aqueous work-up, typically with a basic solution like sodium hydroxide or sodium bicarbonate, is essential to hydrolyze this intermediate to the final aldehyde product.[7]

Reaction Mechanism:

Caption: Mechanism of the Vilsmeier-Haack formylation of ferrocene.

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a synthesized representation based on established Vilsmeier-Haack procedures and should be performed with appropriate safety precautions in a fume hood.[7][8]

Materials & Reagents:

-

Ferrocene (1.0 eq)

-

N,N-Dimethylformamide (DMF) (Anhydrous, solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous, optional solvent)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane / Diethyl ether mixture (for chromatography)

-

Silica gel

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ferrocene (1.0 eq) in anhydrous DMF. If desired, DCM can be used as a co-solvent. Cool the solution to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred ferrocene solution over 30 minutes. Maintain the temperature at 0 °C. A color change to a deep red or dark green is typically observed as the Vilsmeier reagent forms and reacts.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Hydrolysis: Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and saturated sodium bicarbonate solution. Caution: This is an exothermic process and may release gas. Perform this step slowly in a large beaker within a fume hood.

-

Work-up: Stir the quenched mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium salt. The product will precipitate as an orange-red solid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with deionized water, followed by brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by column chromatography on silica gel, typically eluting with a hexane/diethyl ether or hexane/ethyl acetate gradient. Formylferrocene elutes as a distinct orange-red band.

-

Final Product: Collect the relevant fractions and remove the solvent to yield pure formylferrocene as a red-orange crystalline solid.

Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized formylferrocene.

Spectroscopic Analysis

| Technique | Expected Observations for Formylferrocene |

| ¹H NMR | ~10.0 ppm (s, 1H): Aldehyde proton (-CHO). ~4.8 ppm (t, 2H): Protons on the substituted Cp ring adjacent to the formyl group. ~4.6 ppm (t, 2H): Protons on the substituted Cp ring beta to the formyl group. ~4.2 ppm (s, 5H): Protons on the unsubstituted Cp ring.[9] |

| ¹³C NMR | ~190-200 ppm: Aldehyde carbonyl carbon. ~70-80 ppm: Carbons of the cyclopentadienyl rings. The carbon attached to the formyl group will be significantly downfield. |

| IR Spectroscopy | ~1680-1660 cm⁻¹: Strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde.[10] ~3100 cm⁻¹: C-H stretch of the Cp rings. ~1108, 1000, 811 cm⁻¹: Characteristic peaks for the ferrocene moiety, including C-H bending and ring tilting modes.[11] |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the calculated mass of C₁₁H₁₀FeO. |

Formylferrocene as a Synthetic Cornerstone

The true value of formylferrocene lies in its utility as a versatile intermediate. The aldehyde functionality serves as a handle for a multitude of subsequent transformations, opening pathways to a diverse range of complex ferrocene derivatives.

Key Synthetic Transformations:

-

Condensation Reactions: It readily undergoes condensation with active methylene compounds, such as malonic acid, to form derivatives like β-ferrocenyl acrylic acid.[12]

-

Wittig Reaction: Reaction with phosphonium ylides converts the formyl group into a vinyl group, a key step in synthesizing vinylferrocene and its polymers.

-

Schiff Base Formation: Condensation with primary amines yields ferrocenyl imines (Schiff bases), which are important ligands in catalysis and precursors to biologically active molecules.[13]

-

Reductive Amination: The formyl group can be converted to an aminomethyl group, providing access to ferrocenyl amines.

-

Oxidation/Reduction: The aldehyde can be oxidized to ferrocenecarboxylic acid or reduced to hydroxymethylferrocene, further expanding the synthetic possibilities.

Synthetic Utility Workflow

Caption: Synthetic pathways originating from formylferrocene.

Conclusion

From its roots in the serendipitous discovery of ferrocene, formylferrocene has emerged as an indispensable tool in organometallic chemistry. Its synthesis, primarily achieved through the robust Vilsmeier-Haack reaction, is a foundational procedure for accessing a vast landscape of functionalized ferrocenes. The ability to reliably introduce a reactive aldehyde handle onto the stable ferrocene scaffold has enabled significant advances in materials science, catalysis, and medicinal chemistry.[12][14] This guide has provided the historical context, mechanistic understanding, and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this pivotal molecule in their scientific endeavors.

References

-

Pauson, P. L. (2013). Peter Ludwig Israel Pauson FRSE FRIC (1925–2013). Wikipedia. Available at: [Link]

-

Werner, H. (2012). At Least 60 Years of Ferrocene: The Discovery and Rediscovery of the Sandwich Complexes. ChemistryViews. Available at: [Link]

-

Jagdale, S., et al. (2024). Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review. Biomedical and Pharmacology Journal. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra were recorded in the indicated deuterated solvents in a Bruker AvanceTM. Available at: [Link]

-

Various Authors. (n.d.). Peter Pauson. Wikipedia (German). Available at: [Link]

- Malešević, M., et al. (n.d.). Novel ferrocene imide derivatives: synthesis, conformational analysis and X-ray structure. Journal of Molecular Structure.

-

Carbon, R. (n.d.). Synthesis and Reactions of Ferrocene. Magritek. Available at: [Link]

-

Various Authors. (n.d.). Ferrocene. Wikipedia. Available at: [Link]

-

Štěpnička, P. (2008). History of ferrocene discovery. ResearchGate. Available at: [Link]

-

Pauson, P. L. (2014). Peter Ludwig Pauson (1925-2013). ResearchGate. Available at: [Link]

- Hoffmann, R., & Laszlo, P. (n.d.). Ferrocene: Ironclad History or Rashomon Tale?

-

Various Authors. (2024). SYNTHESIS OF SOME FERROCENE DERIVATIVES. American Journal of Technology and Applied Sciences. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Ashutosh. (2012). A history of metallocenes: Bringing on the hashish. The Curious Wavefunction. Available at: [Link]

-

Štěpnička, P. (2021). 70 Years Ferrocene! ResearchGate. Available at: [Link]

-

SK. (2014). Vilsmeier-Haack Reaction. Chem-Station Int. Ed. Available at: [Link]

-

Various Authors. (2017). A New Convenient Method for the Synthesis of Formyl Ferrocene with Triethyl Orthoformate and A1C13. ResearchGate. Available at: [Link]

-

Nobel Prize Outreach. (1962). Nomination for Nobel Prize in Chemistry, nominee: Peter Pauson. NobelPrize.org. Available at: [Link]

-

Various Authors. (n.d.). Pauson–Khand reaction. Wikipedia. Available at: [Link]

-

Wöhl, W., & Wagner, T. (2021). Rings and Chains: Synthesis and Characterization of Polyferrocenylmethylene. OPUS - University of Stuttgart. Available at: [Link]

-

Fochi, M., et al. (n.d.). Synthesis and structure analysis of ferrocene-containing pseudopeptides. University of Bologna. Available at: [Link]

-

Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses Procedure. Available at: [Link]

-

Organic Syntheses. (n.d.). Ferrocene, ethynyl. Organic Syntheses Procedure. Available at: [Link]

-

Sato, M., et al. (1963). Simple Modification of Vilsmeier Method for the Preparation of Formylferrocene. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Radhakrishnan, S., & Paul, S. (n.d.). FT-IR spectra (KBr) of polypyrrole, ferrocene and polypyrrole modified... ResearchGate. Available at: [Link]

-

Emily. (2013). Synthesis of Ferrocene. Odinity. Available at: [Link]

-

Various Authors. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

- Lee, S., et al. (1995). Synthesis, 2D HETCOR NMR Spectra and Unequivocal Assignment of (E)- and (Z)-1-ferrocenyl-2-phenylethene, and (E). Journal of the Chinese Chemical Society.

-

Hyams, R.L., & Willis, H.A. (1974). Analysis of substituted ferrocenes by infrared spectroscopy. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

- Min, Y., et al. (2012). Differentiation of ferrocene D5d and D5h conformers using IR spectroscopy. School of Physics, University of Sydney.

-

NIST. (n.d.). Ferrocene. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. Peter Pauson - Wikipedia [en.wikipedia.org]

- 2. Ferrocene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. At Least 60 Years of Ferrocene - ChemistryViews [chemistryviews.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. magritek.com [magritek.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

- 12. media.neliti.com [media.neliti.com]

- 13. researchgate.net [researchgate.net]

- 14. Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-depth Technical Guide to the Physical Characteristics of Ferrocene Carboxaldehyde

Introduction

Ferrocene carboxaldehyde, an organoiron compound with the formula (C₅H₅)Fe(C₅H₄CHO), stands as a cornerstone intermediate in the field of organometallic chemistry.[1] Its unique structure, which marries the inherent stability and electrochemical properties of the ferrocene "sandwich" moiety with the versatile reactivity of an aldehyde group, makes it an invaluable precursor for the synthesis of advanced materials, novel catalytic ligands, and potential therapeutic agents.[2][3] This guide provides a comprehensive examination of the fundamental physical characteristics of ferrocene carboxaldehyde—its color, form, and solubility—grounded in established data to support its effective application in research and development.

Color and Physical Form: The Visual Identity

At room temperature, ferrocene carboxaldehyde is an air-stable, crystalline solid.[1][3] Its appearance is most frequently described as an orange solid, though the specific hue can range from a lighter orange or even light yellow to a deeper red-brown.[2][4][5][6][7] This variation is often dependent on the compound's purity and the specific crystalline form obtained during synthesis and purification.[4]

The compound's distinctive and vibrant coloration is not arbitrary; it arises from the electronic transitions within the ferrocene core.[4] Specifically, the color is attributed to metal-to-ligand charge transfer (MLCT) bands, a phenomenon characteristic of metallocene sandwich compounds where electrons are excited from the central iron atom's d-orbitals to the π* orbitals of the cyclopentadienyl ligands.[4] When properly purified, it can manifest as a fine crystalline powder or as well-defined crystals.[3][4]

Core Physical and Chemical Properties

For any experimental design or chemical process, a precise understanding of a compound's fundamental properties is critical. The following table summarizes the key quantitative data for ferrocene carboxaldehyde.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀FeO | [1][2] |

| Molecular Weight | 214.05 g/mol | [2] |

| Melting Point | 113 – 124 °C | [1][2][5][8][9] |

| Appearance | Orange to red-brown crystalline solid | [1][3][4] |

| Density | 1.566 g/cm³ or 1.149 g/cm³ | [1][8][10] |

Note on Density: A notable discrepancy exists in the reported density values. Researchers should consider this variability and, if density is a critical parameter for their application (e.g., crystallography, formulation), experimental verification is recommended.

Solubility Profile: A Guide to Solvent Selection

The solubility of ferrocene carboxaldehyde is a key factor in its utility for synthesis, purification, and analysis.

Organic Solvents: Ferrocene carboxaldehyde is generally characterized as being soluble in organic solvents.[1] This is consistent with the behavior of its parent compound, ferrocene, which is also soluble in various organic media.[11] Specific literature from chemical suppliers notes its solubility in methanol.[5] Purification protocols involving recrystallization from heptane/CH₂Cl₂, ethanol, or petroleum ether further confirm its solubility in these nonpolar and polar aprotic/protic solvent systems.[3]

Aqueous Solubility: There are conflicting reports regarding its solubility in water. The majority of chemical data sources state that ferrocene carboxaldehyde is insoluble in water.[10] This aligns with the known hydrophobicity of the ferrocene moiety, which is insoluble in water.[12] However, at least one supplier datasheet indicates that it is soluble in water.[9] Given the overwhelming evidence for its insolubility from multiple sources and the chemical nature of the molecule, it is reasonable to conclude that the compound is, at best, very poorly soluble in aqueous media. This discrepancy highlights the importance of empirical verification in critical applications.

Acidic Solubility: An interesting characteristic is the compound's solubility in hydrochloric acid.[1] This behavior is not typical for aldehydes but is indicative of the basicity of the iron center in the ferrocene core, which can be protonated under strongly acidic conditions. This property can be exploited for specific extraction or reaction protocols.

Experimental Protocol: Qualitative Solubility Assessment

To resolve ambiguities and confirm solubility in a solvent system relevant to a specific application, a direct, small-scale test is the most reliable approach.

Objective: To determine if ferrocene carboxaldehyde is soluble, slightly soluble, or insoluble in a given solvent at room temperature.

Materials:

-

Ferrocene carboxaldehyde

-

Test solvents (e.g., Dichloromethane, Toluene, Ethanol, Acetone, Water, Hexanes)

-

Small glass vials (1-2 mL) with caps

-

Spatula

-

Analytical balance

-

Vortex mixer

-

Contrasting background (white and black)

Methodology:

-

Preparation: Place a clean, dry vial on the analytical balance and tare the weight.

-

Weighing the Solute: Carefully add approximately 2-5 mg of ferrocene carboxaldehyde to the vial. Record the exact mass. The use of a small, consistent amount ensures that the results are comparable across different solvents.

-

Solvent Addition: Add 1 mL of the chosen test solvent to the vial. This creates a standard concentration (2-5 mg/mL) for initial assessment.

-

Agitation: Securely cap the vial and vortex the mixture for 30-60 seconds. This step is crucial for ensuring that the compound has had sufficient opportunity to dissolve and overcomes any kinetic barriers to dissolution.

-

Observation:

-

Place the vial against both a white and a black background.

-

Visually inspect the solution. Look for any suspended particles, cloudiness (telltale sign of poor solubility), or solid material settled at the bottom.

-

A completely clear, colored solution with no visible solid indicates the compound is soluble .

-

A cloudy solution or a solution with a small amount of undissolved solid indicates slight solubility .

-

If the vast majority of the solid remains undissolved, the compound is insoluble .

-

-

Documentation: Record the observations for each solvent tested in a laboratory notebook.

This self-validating protocol provides a rapid and trustworthy method for building a practical solubility profile for ferrocene carboxaldehyde in any solvent of interest.

Visualization of the Solubility Assessment Workflow

The logical flow of the experimental protocol described above can be visualized to ensure clarity and reproducibility in the laboratory setting.

Caption: Workflow for qualitative solubility determination.

Conclusion

Ferrocene carboxaldehyde is a stable, crystalline solid with a characteristic orange-to-red color derived from its organometallic nature. It is generally soluble in common organic solvents but should be considered insoluble in water for most practical purposes. Understanding these core physical properties is the first step toward leveraging this versatile compound's full potential in synthetic chemistry and materials science. The provided protocols and data serve as a foundational guide for any researcher or developer incorporating ferrocene carboxaldehyde into their work.

References

-

Wikipedia. (n.d.). Ferrocenecarboxaldehyde. Retrieved from [Link]

-

LookChem. (n.d.). Ferrocene-2-carboxaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ferrocenecarboxyaldehyde. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubilities of Substituted Ferrocenes in Organic Solvents. Request PDF. Retrieved from [Link]

-

Scribd. (n.d.). Solubility of Ferrocene in Organic Solvents With Pictures. Retrieved from [Link]

Sources

- 1. Ferrocenecarboxaldehyde - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Ferrocenecarboxaldehyde | 12093-10-6 [chemicalbook.com]

- 4. Buy Ferrocenecarboxaldehyde (8CI) | 12093-10-6 [smolecule.com]

- 5. Ferrocenecarboxaldehyde | 12093-10-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. CAS 12093-10-6: Ferrocenecarboxaldehyde | CymitQuimica [cymitquimica.com]

- 7. strem.com [strem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Ferrocenecarboxaldehyde, 97%, Thermo Scientific Chemicals 2 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 10. lookchem.com [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

Spectroscopic data of Ferrocene carboxyaldehyde (IR, NMR)

An In-depth Technical Guide to the Spectroscopic Characterization of Ferrocene Carboxaldehyde

Authored by: A Senior Application Scientist

Introduction: The Unique Profile of Ferrocene Carboxaldehyde

Ferrocene carboxaldehyde, with the chemical formula (C₅H₅)Fe(C₅H₄CHO), is a fascinating organoiron compound that serves as a cornerstone in the synthesis of a wide array of ferrocene derivatives.[1] This orange, air-stable solid consists of a ferrocene moiety where one of the cyclopentadienyl (Cp) rings is substituted with a formyl (aldehyde) group.[1] Its stability, combined with the reactivity of the aldehyde group, makes it a valuable precursor in materials science, catalysis, and medicinal chemistry.[2]

A thorough understanding of its molecular structure and electronic properties is paramount for its effective application. Spectroscopic techniques, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for the structural elucidation and quality control of this compound. This guide provides an in-depth analysis of the IR, ¹H NMR, and ¹³C NMR spectra of ferrocene carboxaldehyde, grounded in established experimental protocols and expert interpretation.

Molecular Structure and Spectroscopic Correlation

The unique "sandwich" structure of ferrocene, with an iron atom situated between two parallel cyclopentadienyl rings, dictates the spectroscopic behavior of its derivatives. The introduction of an electron-withdrawing aldehyde group breaks the symmetry of one Cp ring, leading to distinct signals in its NMR spectra and characteristic vibrations in its IR spectrum.

Caption: Molecular structure of Ferrocene Carboxaldehyde.

Infrared (IR) Spectroscopy: Probing the Carbonyl Group

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. For ferrocene carboxaldehyde, the most diagnostic absorption band is that of the carbonyl (C=O) stretch of the aldehyde group.

Data Summary: IR Absorption

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

| Aldehyde C=O | Stretch (ν) | ~1670 | Lower frequency than typical aromatic aldehydes due to electron donation from the ferrocenyl group.[1] |

| Aldehyde C-H | Stretch (ν) | ~2820, ~2720 | Often appear as a pair of weak bands (Fermi resonance). |

| C-H (Cp rings) | Stretch (ν) | ~3100 | Aromatic C-H stretching region. |

| C=C (Cp rings) | Stretch (ν) | ~1410, ~1100 | Characteristic ring stretching vibrations. |

Expert Interpretation: The Causality Behind the Carbonyl Shift

The carbonyl stretching frequency in ferrocene carboxaldehyde is observed at approximately 1670 cm⁻¹.[1] This is notably lower than that of benzaldehyde (~1704 cm⁻¹).[1] This shift to a lower wavenumber (red shift) is a direct consequence of the electronic properties of the ferrocenyl group. The ferrocenyl moiety is a strong electron-donating group. This electron donation increases the electron density on the carbonyl carbon, which in turn populates the π* antibonding orbital of the C=O bond. This weakens the C=O double bond, reduces its force constant, and consequently lowers the energy (and wavenumber) required for the stretching vibration. This phenomenon provides clear evidence of resonance interaction between the ferrocenyl system and the aldehyde substituent.

Experimental Protocol: Acquiring the IR Spectrum (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a common and reliable technique for obtaining high-quality IR spectra of solid samples.

Objective: To obtain a transmission IR spectrum of solid ferrocene carboxaldehyde.

Materials:

-

Ferrocene carboxaldehyde (2-3 mg)

-

Spectroscopic grade KBr (200-300 mg), dried

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Gently grind ~250 mg of dry KBr in an agate mortar to a fine powder. Add 2-3 mg of ferrocene carboxaldehyde to the mortar.

-

Mixing: Mix the sample and KBr thoroughly by grinding for 1-2 minutes until a homogeneous, fine powder is obtained. The goal is to disperse the sample particles uniformly within the KBr matrix to minimize light scattering.

-

Pellet Formation: Transfer a portion of the mixture into the die of a hydraulic press. Apply pressure (typically 8-10 tons) for 2-3 minutes. The pressure causes the KBr to flow and form a transparent or translucent pellet.

-

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric H₂O and CO₂.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For ferrocene carboxaldehyde, NMR is crucial for confirming the substitution pattern and understanding the electronic effects of the aldehyde group on the Cp rings.

¹H NMR Spectroscopy

The ¹H NMR spectrum of ferrocene carboxaldehyde is deceptively simple in appearance but rich in information.

Data Summary: ¹H NMR Chemical Shifts

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (CHO) | ~9.8 - 10.0 | Singlet (s) | 1H |

| Substituted Cp Ring (H-2, H-5) | ~4.8 - 5.0 | "Triplet" or Multiplet | 2H |

| Substituted Cp Ring (H-3, H-4) | ~4.6 - 4.7 | "Triplet" or Multiplet | 2H |

| Unsubstituted Cp Ring (C₅H₅) | ~4.2 - 4.3 | Singlet (s) | 5H |

Note: Chemical shifts are typically reported for samples dissolved in CDCl₃. Apparent multiplicities for the substituted ring protons can vary and may appear as singlets or narrow triplets depending on the spectrometer's resolution.[3][4]

Expert Interpretation: Decoding the ¹H NMR Spectrum

-

Aldehyde Proton (δ ~9.8-10.0): This signal appears far downfield, as expected for an aldehyde proton, due to the deshielding effect of the electronegative oxygen atom. It is a sharp singlet as there are no adjacent protons to couple with.

-

Unsubstituted Cp Ring (δ ~4.2-4.3): The five protons on the unsubstituted Cp ring are chemically and magnetically equivalent, giving rise to a single, sharp singlet that integrates to 5 protons.[3] This signal is slightly upfield compared to unsubstituted ferrocene (δ ~4.16 ppm), reflecting the long-range electron-withdrawing effect of the aldehyde group.[5]

-

Substituted Cp Ring (δ ~4.6-5.0): The aldehyde group breaks the symmetry of the substituted Cp ring, creating two distinct chemical environments for the ring protons.[4]

-

H-2 and H-5: These protons are adjacent to the aldehyde-bearing carbon. They are deshielded by the electron-withdrawing nature of the substituent and appear further downfield.

-

H-3 and H-4: These protons are further from the substituent and are consequently less deshielded, appearing at a slightly higher field.

Interestingly, these protons often appear as two distinct narrow multiplets or even singlets rather than the complex splitting pattern one might expect from an AA'XX' system.[3] This is because the coupling constants (³JHH) in the ferrocene ring system are relatively small, and at lower magnetic field strengths, the fine structure may not be resolved, leading to the appearance of broad singlets or narrow triplets.[3][4]

-

Caption: Correlation of ¹H NMR signals to protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule.

Data Summary: ¹³C NMR Chemical Shifts

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | ~193 |

| Substituted Cp Ring (C-1, ipso) | ~80 |

| Substituted Cp Ring (C-2, C-5) | ~73 |

| Substituted Cp Ring (C-3, C-4) | ~70 |

| Unsubstituted Cp Ring (C₅H₅) | ~69 |

Note: Chemical shifts are typically reported for samples dissolved in CDCl₃. The signals for the substituted Cp ring carbons are very close and may overlap on lower-field instruments.[3][4][6]

Expert Interpretation: The Carbon Landscape

-

Aldehyde Carbonyl (δ ~193): The carbonyl carbon is significantly deshielded and appears far downfield, which is characteristic of aldehydes.

-

Substituted Cp Ring (δ ~70-80): The symmetry breaking by the aldehyde group results in three distinct signals for the carbons of this ring.

-

Ipso-Carbon (C-1): The carbon directly attached to the aldehyde group (C-1) is the most deshielded of the ring carbons due to the direct inductive effect of the substituent.

-

C-2, C-5 and C-3, C-4: The remaining four carbons give rise to two signals. The signals are often very close in chemical shift, and high-resolution instrumentation may be required to resolve them fully.[3][4]

-

-

Unsubstituted Cp Ring (δ ~69): Similar to the protons, the five carbons of the unsubstituted ring are equivalent and produce a single sharp peak.[3][4] This signal appears at a chemical shift very similar to that of unsubstituted ferrocene (δ ~68 ppm).[7]

Experimental Protocol: Acquiring NMR Spectra

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of ferrocene carboxaldehyde.

Materials:

-

Ferrocene carboxaldehyde (10-20 mg for ¹H; 25-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes and vial

Procedure:

-

Sample Preparation: Accurately weigh the ferrocene carboxaldehyde and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial. TMS is typically included in the solvent as an internal standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer.[8] The instrument will be locked onto the deuterium signal of the solvent, and the sample will be shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is used.

-

Key parameters include a 90° pulse angle, a spectral width covering approximately -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

-

Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE).

-

A wider spectral width (e.g., 0 to 220 ppm) is required.

-

Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Caption: Generalized workflow for spectroscopic analysis.

Conclusion: A Self-Validating Spectroscopic Profile

The spectroscopic data for ferrocene carboxaldehyde provides a self-validating system for its identification and characterization. The IR spectrum confirms the presence of the key carbonyl functional group and provides insight into the electronic influence of the ferrocenyl moiety. The ¹H and ¹³C NMR spectra work in concert to provide a complete and unambiguous map of the molecule's carbon-hydrogen framework, confirming the monosubstitution pattern and the distinct chemical environments of the nuclei. This comprehensive spectroscopic guide serves as a vital resource for researchers, enabling confident synthesis, analysis, and application of this important organometallic compound.

References

-

Wikipedia. (n.d.). Ferrocenecarboxaldehyde. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Why does the proton NMR of ferrocenecarboxaldehyde appear to be four singlets?. Retrieved from [Link]

-

ResearchGate. (2009). S. a) IR spectrum of 1-ferrocenealdehyde; b) IR spectrum of 2; i) enlargement of CO band of the aldehyde group. Retrieved from [Link]

-

ACS Publications. (2023). Method for the Synthesis of Ferrocenylhydrazine and Its Properties and Reactivity. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

-

Magritek. (n.d.). Synthesis and Reactions of Ferrocene. Retrieved from [Link]

-

FAQ. (2021). Why does the proton NMR of ferrocenecarboxaldehyde appear to be four singlets?. Retrieved from [Link]

-

SpectraBase. (n.d.). Ferrocenecarboxaldehyde. Retrieved from [Link]

-

University of Maryland. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

Sources

- 1. Ferrocenecarboxaldehyde - Wikipedia [en.wikipedia.org]

- 2. CAS 12093-10-6: Ferrocenecarboxaldehyde | CymitQuimica [cymitquimica.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Page loading... [guidechem.com]

- 5. magritek.com [magritek.com]

- 6. Ferrocenecarboxaldehyde(12093-10-6) 13C NMR spectrum [chemicalbook.com]

- 7. Ferrocene(102-54-5) 13C NMR spectrum [chemicalbook.com]

- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]

An In-depth Technical Guide to the Electrochemical Properties of Formylferrocene

This guide provides a comprehensive technical overview of the electrochemical properties of formylferrocene, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices and the practical application of this versatile organometallic compound.

Introduction: The Significance of Formylferrocene's Redox Chemistry

Ferrocene, with its iconic sandwich structure of an iron atom between two cyclopentadienyl rings, is a cornerstone of modern organometallic chemistry. Its derivatives have found widespread applications in catalysis, materials science, and medicine.[1][2] Formylferrocene, a monosubstituted derivative, is of particular interest due to the electronic influence of the electron-withdrawing formyl group (-CHO) on the redox behavior of the ferrocene core. This modification significantly impacts its electrochemical properties, making it a valuable building block for a range of applications, including the development of novel biosensors and therapeutic agents.[3][4]

The core of formylferrocene's utility lies in its well-defined and reversible one-electron oxidation-reduction process. The central iron atom can readily shuttle between its +2 and +3 oxidation states (Fe(II)/Fe(III)). The ease of this transition, quantified by its redox potential, is finely tunable by the nature of the substituents on the cyclopentadienyl rings.[5]

The Electrochemical Signature of Formylferrocene: A Tale of Electron Withdrawal

The introduction of a formyl group onto one of the cyclopentadienyl rings has a profound and predictable effect on the electrochemical behavior of the ferrocene moiety.

The Anodic Shift: Quantifying the Impact of the Formyl Group

The formyl group is strongly electron-withdrawing. This property decreases the electron density at the iron center, making it more difficult to remove an electron. Consequently, the oxidation of formylferrocene to its corresponding ferrocenium cation requires a more positive potential compared to unsubstituted ferrocene. This phenomenon is known as an anodic shift in the oxidation potential.

While the precise half-wave potential (E1/2) can vary depending on experimental conditions such as the solvent, supporting electrolyte, and reference electrode, a notable positive shift is consistently observed. For instance, in an acetonitrile solution, the ferrocene/ferrocenium (Fc/Fc+) couple is often observed around +0.400 V versus a standard calomel electrode (SCE). Due to the electron-withdrawing nature of the formyl group, the E1/2 of formylferrocene is anticipated to be significantly more positive.

Reversibility and Stability: Hallmarks of a Robust Redox Probe

A key feature of the formylferrocene redox couple is its electrochemical reversibility. In cyclic voltammetry, this is characterized by a peak potential separation (ΔEp = Epa - Epc) close to 59/n mV (where n is the number of electrons transferred, which is 1 in this case) at room temperature, and a peak current ratio (ipa/ipc) of approximately unity.[5] This reversibility indicates that the formylferrocenium cation is stable on the timescale of the electrochemical measurement and can be readily reduced back to the neutral formylferrocene. This stability is a crucial attribute for its application in reusable sensors and as a redox mediator in catalytic cycles.

Experimental Characterization: Unveiling the Electrochemical Properties

Cyclic Voltammetry (CV) is the primary technique for investigating the electrochemical properties of formylferrocene. A typical experimental setup and protocol are detailed below.

Experimental Protocol for Cyclic Voltammetry of Formylferrocene

This protocol outlines the steps for obtaining a cyclic voltammogram of formylferrocene, ensuring a self-validating system through careful experimental design.

Materials and Reagents:

-

Formylferrocene

-

Acetonitrile (CH3CN), HPLC grade or equivalent, dried over molecular sieves

-

Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP)

-

Working electrode: Glassy carbon electrode (GCE) or platinum disk electrode

-

Reference electrode: Silver/silver chloride (Ag/AgCl) or a silver/silver nitrate (Ag/AgNO3) non-aqueous reference electrode[6]

-

Counter electrode: Platinum wire or gauze

-

Voltammetric analyzer/potentiostat

-

Electrochemical cell

-

Argon or nitrogen gas for deoxygenation

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, sonicate in ethanol and then deionized water, and dry thoroughly.

-

Solution Preparation: Prepare a 1 mM solution of formylferrocene in acetonitrile containing 0.1 M of the supporting electrolyte.

-

Deoxygenation: Purge the solution with high-purity argon or nitrogen for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of inert gas over the solution during the experiment.

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

-

Set the potential window to scan from an initial potential where no faradaic current is observed (e.g., 0 V vs. Ag/AgCl) to a potential sufficiently positive to oxidize the formylferrocene (e.g., +1.0 V vs. Ag/AgCl) and back to the initial potential.

-

Set the scan rate to 100 mV/s for an initial scan.

-

Record the cyclic voltammogram.

-

-

Data Analysis:

-

Determine the anodic peak potential (Epa) and cathodic peak potential (Epc).

-

Calculate the half-wave potential (E1/2) using the formula: E1/2 = (Epa + Epc) / 2.[5]

-

Calculate the peak potential separation (ΔEp = Epa - Epc).

-

Measure the anodic peak current (ipa) and cathodic peak current (ipc) and calculate their ratio.

-

Interpreting the Cyclic Voltammogram

The resulting cyclic voltammogram will provide a wealth of information about the electrochemical behavior of formylferrocene.

Table 1: Expected Electrochemical Parameters for Formylferrocene from Cyclic Voltammetry

| Parameter | Symbol | Expected Value/Observation | Significance |

| Half-Wave Potential | E1/2 | Anodically shifted compared to ferrocene | Quantifies the electron-withdrawing effect of the formyl group. |

| Peak Potential Separation | ΔEp | Close to 59 mV at 25°C | Indicates a reversible one-electron transfer process. |

| Peak Current Ratio | ipa/ipc | Approximately 1 | Confirms the stability of the oxidized species on the CV timescale. |

| Peak Current vs. (Scan Rate)1/2 | ip vs. ν1/2 | Linear relationship | Indicates a diffusion-controlled electrochemical process. |

Diagram of the Cyclic Voltammetry Experimental Workflow

Caption: Logical flow of a formylferrocene-based electrochemical biosensor.

Conclusion and Future Perspectives

Formylferrocene stands as a testament to the power of subtle molecular modifications in tuning the properties of a redox-active core. Its distinct electrochemical signature, characterized by an anodically shifted and reversible redox couple, provides a robust platform for fundamental electrochemical studies and a versatile building block for advanced applications. For researchers and professionals in drug development and diagnostics, a thorough understanding of the electrochemical principles governing formylferrocene is paramount for the rational design of novel therapeutics and sensitive analytical tools. The continued exploration of formylferrocene and its derivatives promises to unlock new avenues in the development of targeted cancer therapies and next-generation biosensing technologies.

References

-

Ferrocene-based derivatization in analytical chemistry. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

- Patra, M., & Gasser, G. (2017). The medicinal chemistry of ferrocene and its derivatives. Chemical Society Reviews, 46(12), 4881-4896.

- Snegur, L. V., Babin, V. N., & Nekrasov, Y. S. (2011). Antitumor activities of ferrocene compounds. Russian Chemical Reviews, 80(10), 947-975.

- Hill, J. C., & Cardoza, D. (2011). Ferrocene-based biosensors.

- Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A practical beginner’s guide to cyclic voltammetry.

- Jaouen, G., Top, S., Vessières, A., Pigeon, P., & Leclerc, E. (2015). The first organometallic selective estrogen receptor modulators (SERMs), ferrocifens and derivatives. Journal of Organometallic Chemistry, 797, 17-29.

- Ornelas, C. (2011). Application of ferrocene and its derivatives in cancer research. New Journal of Chemistry, 35(10), 1973-1985.

- Multi-Ferrocene-Based Ligands: From Design to Applic

- Fundamental inorganic electrochemistry - potential sweep voltammetry. (n.d.).

- Ferrocene-Based Electrochemical Sensors for C

- Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects. (2022). Molecules, 27(19), 6528.

- An Electrochemical Evaluation of Novel Ferrocene Derivatives for Glutamate and Liver Biomarker Biosensing. (2020). Sensors, 20(18), 5123.

- Ferrocene-Labelled Electroactive Aptamer-Based Sensors (Aptasensors) for Glycated Haemoglobin. (2020). Sensors, 20(11), 3123.

- Probing the Anticancer Action of Novel Ferrocene Analogues of MNK Inhibitors. (2020). Molecules, 25(15), 3456.

- Ferrocene-containing hybrids as potential anticancer agents: Current developments, mechanisms of action and structure-activity relationships. (2020). European Journal of Medicinal Chemistry, 190, 112109.

- Beyond Cations: Expanding the Horizons of Ferrocene-Based Electrochemical Sensors for Neutral and Anionic Molecules. (2023). Chemosensors, 11(5), 282.

- Determination of Electron Transfer in Ferrocene Mixed-Valent Compounds. (n.d.). UTEP.

- Cyclic voltammetry and scanning electrochemical microscopy of ferrocenemethanol at monolayer and bilayer-modified gold electrode. (2003). Journal of Electroanalytical Chemistry, 547(1), 83-91.

- RSC_CP_C2CP43077K 1..8. (2013). Royal Society of Chemistry.

-

Cyclic voltammetry behavior of 2 mM ferrocene in acetonitrile+0.1 M... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Green Chemistry Approaches to Condensation Reactions of Formylferrocene with Active Methylene Containing Compounds. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Cyclic voltammetry of 5 in acetonitrile, referenced to Ag/AgCl via... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

- Conversion constants for redox potentials measured versus different reference electrodes in acetonitrile solutions at 25°C. (2000). Inorganica Chimica Acta, 298(1), 97-102.

-

Non-aqueous Reference Electrode. (n.d.). ALS Co., Ltd. Retrieved January 8, 2026, from [Link]

Sources